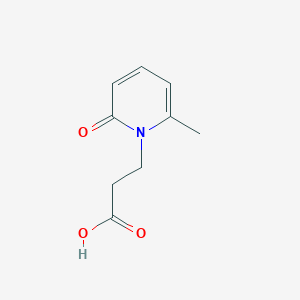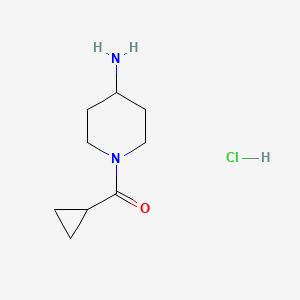amine CAS No. 1211478-00-0](/img/structure/B1522614.png)
[2-(Azepan-1-yl)ethyl](propyl)amine
Overview
Description
“2-(Azepan-1-yl)ethylamine” is a chemical compound with the molecular formula C11H24N2. It has a molecular weight of 184.32 . The IUPAC name for this compound is N-[2-(1-azepanyl)ethyl]-2-propanamine .
Synthesis Analysis
The synthesis of amines like “2-(Azepan-1-yl)ethylamine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis
The InChI code for “2-(Azepan-1-yl)ethylamine” is 1S/C11H24N2/c1-11(2)12-7-10-13-8-5-3-4-6-9-13/h11-12H,3-10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(Azepan-1-yl)ethylamine” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Pharmaceutical Research and Drug Development
The compound 2-(Azepan-1-yl)ethylamine has potential applications in the development of new pharmaceuticals. Its structure suggests it could be useful as a building block in the synthesis of novel drugs. The azepane moiety, a seven-membered saturated heterocycle, is known for its presence in bioactive molecules that target central nervous system receptors . This compound could be modified to enhance its interaction with specific biological targets, leading to the development of new treatments for neurological disorders.
Material Science
In material science, this compound’s polyamine structure could be utilized to create new polymers with unique properties. Polyamines are often used as crosslinking agents which can increase the thermal stability and mechanical strength of polymers. Research into incorporating 2-(Azepan-1-yl)ethylamine into polymer chains could lead to materials with improved durability and resilience .
Chemical Synthesis
This compound can serve as an intermediate in organic synthesis. Its amine group is a functional handle that can undergo various chemical reactions, such as alkylation or acylation, making it a versatile reagent for constructing complex organic molecules. It could be particularly useful in the synthesis of cyclic compounds due to the azepane ring structure .
Catalysis
Amines like 2-(Azepan-1-yl)ethylamine can act as ligands in catalytic complexes. They can coordinate to metal centers and influence the reactivity of the catalyst. Research into the use of this compound in catalysis could lead to more efficient and selective industrial processes for producing chemicals .
Analytical Chemistry
In analytical chemistry, 2-(Azepan-1-yl)ethylamine could be explored as a potential derivatization agent for the analysis of complex mixtures. Derivatization can improve the detectability and separability of compounds in techniques like chromatography. Its unique structure could provide selectivity in the analysis of specific analytes .
Biological Studies
The azepane ring is structurally similar to piperidine, a moiety found in many biologically active compounds. Therefore, 2-(Azepan-1-yl)ethylamine could be used in biological studies to mimic or interfere with the biological activity of piperidine-containing molecules. This could be valuable in understanding the role of these molecules in biological systems and in the design of new bioactive compounds .
Safety and Hazards
properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-7-12-8-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFYLWVTPAULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Azepan-1-yl)ethyl](propyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)

![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)
![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)




![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)